molecular formula C13H21N5O B4048834 N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine

N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine

Cat. No.: B4048834
M. Wt: 263.34 g/mol
InChI Key: VTDLVFXHJMLOTP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with piperidine and prop-2-enoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with piperidine in the presence of a base such as sodium carbonate to form the intermediate 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. This intermediate is then reacted with N,N-dimethylamine and prop-2-enol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium carbonate (Na2CO3) as a base, with various nucleophiles under reflux conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine is unique due to the presence of both piperidine and prop-2-enoxy groups on the triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-1-yl-6-prop-2-enoxy-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-4-10-19-13-15-11(17(2)3)14-12(16-13)18-8-6-5-7-9-18/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDLVFXHJMLOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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